- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

929568-19-4 structure
Nom du produit:tert-butyl 2-aminoimidazole-1-carboxylate
Numéro CAS:929568-19-4
Le MF:C8H13N3O2
Mégawatts:183.207721471786
MDL:MFCD20702858
CID:1015975
PubChem ID:57440768
tert-butyl 2-aminoimidazole-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester
- 2-Amino-1-Boc-imidazole
- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER
- 2-amino-1-tert-butoxycarbonylimidazole
- tert-Butyl 2-amino-1H-imidazole-1-carboxylate
- TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE
- BXKYKASMZAUFCZ-UHFFFAOYSA-N
- 5412AJ
- TRA0044647
- SY026587
- Z1863617775
- 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate
- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2
- 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)
- 2-Amino-1-(tert-butoxycarbonyl)imidazole
- tert-butyl 2-aminoimidazole-1-carboxylate
-
- MDL: MFCD20702858
- Piscine à noyau: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)
- La clé Inchi: BXKYKASMZAUFCZ-UHFFFAOYSA-N
- Sourire: O=C(N1C(N)=NC=C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 183.10100
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 200
- Surface topologique des pôles: 70.1
Propriétés expérimentales
- Le PSA: 70.14000
- Le LogP: 1.82970
tert-butyl 2-aminoimidazole-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180305-0.1g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.1g |
$62.0 | 2025-02-20 | |
Enamine | EN300-180305-0.5g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.5g |
$140.0 | 2025-02-20 | |
Chemenu | CM324380-250mg |
2-Amino-1-Boc-imidazole |
929568-19-4 | 95%+ | 250mg |
$95 | 2023-01-19 | |
eNovation Chemicals LLC | D293276-0.25g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 97% | 0.25g |
$208 | 2023-09-03 | |
Apollo Scientific | OR919651-5g |
2-Amino-1-boc-imidazole |
929568-19-4 | 97% | 5g |
£621.00 | 2024-08-02 | |
Enamine | EN300-180305-0.05g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201113-5g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 98% | 5g |
¥6260.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF64-5G |
tert-butyl 2-aminoimidazole-1-carboxylate |
929568-19-4 | 95% | 5g |
¥ 4,415.00 | 2023-04-12 | |
Chemenu | CM324380-1g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 95+% | 1g |
$400 | 2021-08-18 | |
Apollo Scientific | OR919651-1g |
2-Amino-1-boc-imidazole |
929568-19-4 | 97% | 1g |
£162.00 | 2024-08-02 |
tert-butyl 2-aminoimidazole-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 14 h, rt
Référence
- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitorsBioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dichloromethane , Pyridine ; 10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt
Référence
- Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, France, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt
Référence
- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 2-aminoimidazole-1-carboxylate Raw materials
tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products
tert-butyl 2-aminoimidazole-1-carboxylate Littérature connexe
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate

Pureté:99%/99%
Quantité:1g/5g
Prix ($):183.0/662.0